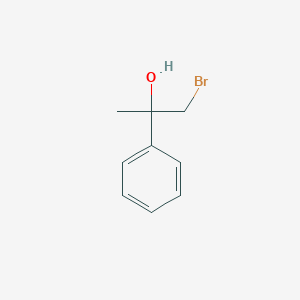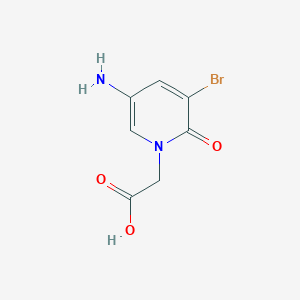
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by amination and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: De-brominated pyridine derivatives.
Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Amino-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Amino-3-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Amino-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Uniqueness
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to the presence of the bromo group, which can significantly influence its reactivity and interaction with molecular targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Eigenschaften
Molekularformel |
C7H7BrN2O3 |
|---|---|
Molekulargewicht |
247.05 g/mol |
IUPAC-Name |
2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O3/c8-5-1-4(9)2-10(7(5)13)3-6(11)12/h1-2H,3,9H2,(H,11,12) |
InChI-Schlüssel |
CPADJUYWRFPCNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N(C=C1N)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
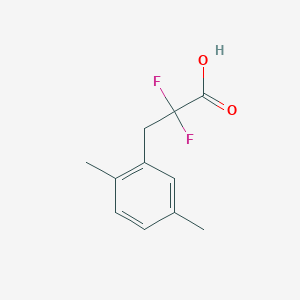
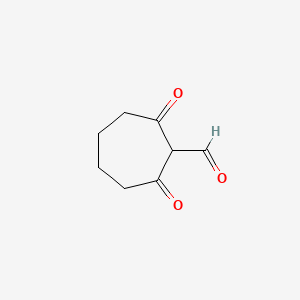
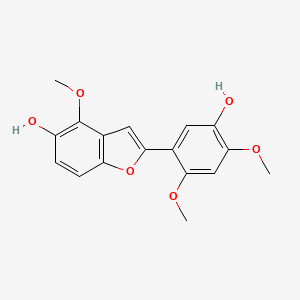
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
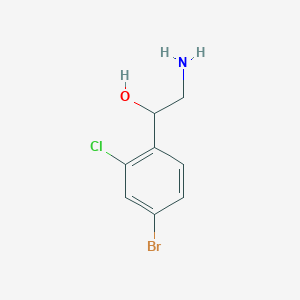
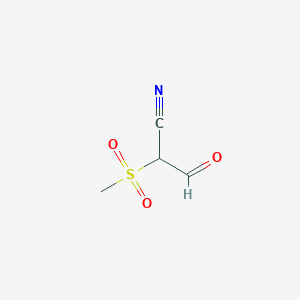

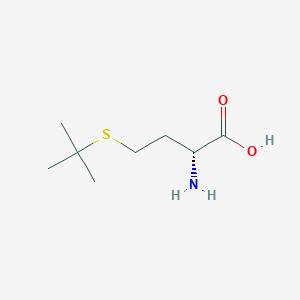
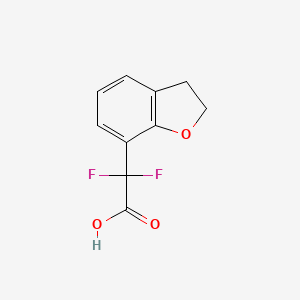
![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
